molecular formula C9H20BrN B1453552 1-Methyl-1-propylpiperidinium bromide CAS No. 88840-42-0

1-Methyl-1-propylpiperidinium bromide

Cat. No.: B1453552
CAS No.: 88840-42-0
M. Wt: 222.17 g/mol
InChI Key: CSANMXKHSHGXNC-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpiperidinium Bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H20BrN .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H20BrN. It has an average mass of 222.166 Da and a monoisotopic mass of 221.077911 Da .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C. It appears as a white to almost white powder or crystal. It has a melting point of 248°C (dec.) and is soluble in water .

Scientific Research Applications

Application in Absorption Refrigeration Technology

1-Methyl-1-propylpiperidinium bromide has been explored for its potential in absorption refrigeration technology. Research by Królikowska et al. (2019) investigated the thermodynamic and physicochemical properties of bromide-based ionic liquids, including this compound. The study measured (vapor + liquid) equilibria, density, and dynamic viscosity of binary mixtures of these ionic liquids with water. The findings indicated that these ionic liquids, including this compound, could be effective working fluids in absorption refrigeration technology (Królikowska, Paduszyński, & Zawadzki, 2019).

Corrosion Inhibition in Steel

In the field of corrosion inhibition, Singh et al. (2021) explored the effectiveness of this compound as a corrosion inhibitor for Q235 steel in hydrochloric acid solution. Their study combined experimental and theoretical methods, including weight loss and electrochemical experiments, to understand the adsorption and inhibition behavior. The study found that this compound showed significant inhibition efficiency, indicating its potential as an environmentally friendly and effective corrosion inhibitor (Singh et al., 2021).

Thermophysical Properties and Ionic Liquid Research

Bhattacharjee, Carvalho, and Coutinho (2014) conducted a study on the thermophysical properties of piperidinium- and pyridinium-based ionic liquids, including this compound. The research focused on properties like density, viscosity, refractive index, and surface tension, and aimed to evaluate the impact of cation's aromaticity on these properties. This research provides valuable insights into the behavior of these ionic liquids in different conditions and their potential applications (Bhattacharjee, Carvalho, & Coutinho, 2014).

Safety and Hazards

The safety data sheet for 1-Methyl-1-propylpiperidinium Bromide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, ensuring adequate ventilation, and removal of all sources of ignition are recommended .

Biochemical Analysis

Biochemical Properties

1-Methyl-1-propylpiperidinium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The compound’s interactions with biomolecules are primarily driven by its ionic nature, allowing it to form electrostatic interactions and hydrogen bonds with target molecules .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

1-methyl-1-propylpiperidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.BrH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSANMXKHSHGXNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049370
Record name 1-Methyl-1-propylpiperidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88840-42-0
Record name 1-Methyl-1-propylpiperidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpiperidinium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L76B7A9DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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